molecular formula C29H24ClN3O2S2 B11969516 (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11969516
M. Wt: 546.1 g/mol
InChI Key: QFHRJIXBRIQSNS-QQXSKIMKSA-N
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Description

The compound (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole ring, and a chlorobenzyl ether group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone.

    Introduction of the Chlorobenzyl Ether Group: This step involves the reaction of the pyrazole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an isothiocyanate with an appropriate amine.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the thiazolidinone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Properties

Molecular Formula

C29H24ClN3O2S2

Molecular Weight

546.1 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H24ClN3O2S2/c1-19(2)33-28(34)26(37-29(33)36)16-22-17-32(24-6-4-3-5-7-24)31-27(22)21-10-14-25(15-11-21)35-18-20-8-12-23(30)13-9-20/h3-17,19H,18H2,1-2H3/b26-16-

InChI Key

QFHRJIXBRIQSNS-QQXSKIMKSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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